3'',4''-Di-O-p-coumaroylafzelin
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Overview
Description
3’‘,4’'-Di-O-p-coumaroylafzelin is a polyphenolic compound belonging to the flavonoid family. It is derived from plants and is known for its potential health benefits, including antioxidant and anti-inflammatory properties. This compound is found in various fruits and vegetables and has been studied for its role in mitigating the risk of chronic diseases where oxidative stress and inflammation play a central role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’‘,4’'-Di-O-p-coumaroylafzelin typically involves the esterification of afzelin with p-coumaric acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 3’‘,4’'-Di-O-p-coumaroylafzelin may involve the extraction of afzelin from natural sources followed by chemical modification to introduce the p-coumaroyl groups. This process can be optimized for large-scale production by using efficient extraction techniques and high-yield chemical reactions.
Chemical Reactions Analysis
Types of Reactions
3’‘,4’'-Di-O-p-coumaroylafzelin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various esters and ethers depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and its ability to modulate signaling pathways involved in inflammation.
Medicine: Explored for its potential therapeutic effects in preventing and treating chronic diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3’‘,4’'-Di-O-p-coumaroylafzelin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Cellular Signaling: The compound influences cellular signaling pathways involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
3’‘,4’'-Di-O-p-coumaroylafzelin can be compared with other similar polyphenolic compounds such as:
2’‘,3’'-Di-O-p-coumaroylafzelin: Another di-O-p-coumaroyl derivative of afzelin with similar antioxidant and anti-inflammatory properties.
Rhamnazin 3-rutinoside: A flavonoid glycoside with strong antioxidant activity.
2-galloyl-1,4-galactarolactone methyl ester: A polyphenolic compound correlated with high flavonoid intake.
The uniqueness of 3’‘,4’'-Di-O-p-coumaroylafzelin lies in its specific esterification pattern, which may confer distinct biological activities and health benefits compared to other similar compounds.
Properties
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)34(48)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38-,39-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHWAEFAOBGGBH-GLRBGJJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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